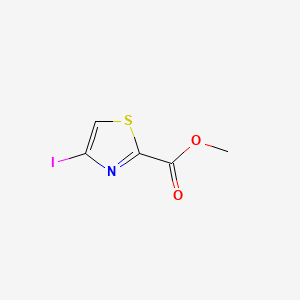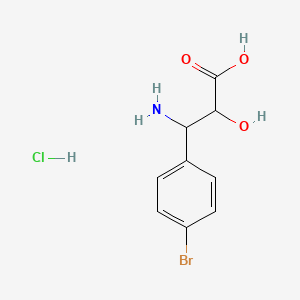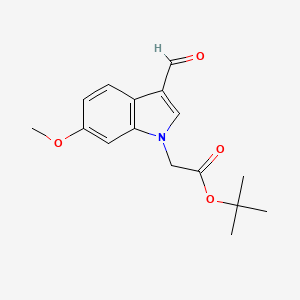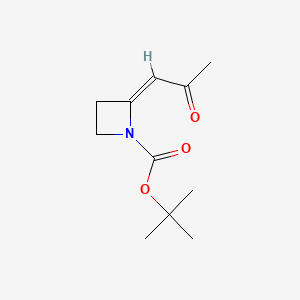
3-bromo-1-(trifluoromethyl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(trifluoromethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-(trifluoromethyl)-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
3-Bromo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dehalogenation to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted indazoles with various functional groups replacing the bromine atom.
Oxidation: Products include indazole oxides or other oxidized derivatives.
Reduction: Products include dehalogenated indazoles or other reduced forms.
科学研究应用
3-Bromo-1-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-(trifluoromethyl)-1H-pyrazole
- 3-Bromo-1-(trifluoromethyl)-1H-benzimidazole
- 3-Bromo-1-(trifluoromethyl)-1H-pyrrole
Uniqueness
3-Bromo-1-(trifluoromethyl)-1H-indazole is unique due to its specific indazole core structure combined with the bromine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and stability under different conditions also set it apart from other similar compounds.
属性
分子式 |
C8H4BrF3N2 |
|---|---|
分子量 |
265.03 g/mol |
IUPAC 名称 |
3-bromo-1-(trifluoromethyl)indazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-5-3-1-2-4-6(5)14(13-7)8(10,11)12/h1-4H |
InChI 键 |
ONVHKNHXYVCKFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)


![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)

![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)


